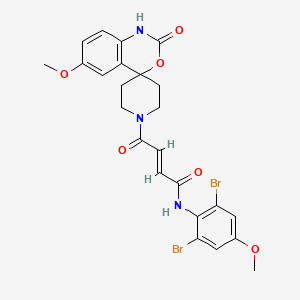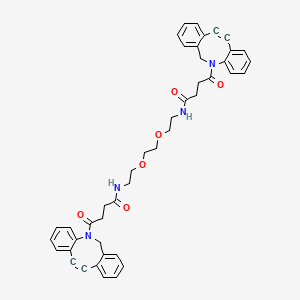
Acipimox (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acipimox (sodium) is a niacin derivative used as a hypolipidemic agent. It is primarily employed in the treatment of hyperlipidemias, specifically Fredrickson type IIb and type IV hyperlipoproteinemia . Acipimox inhibits the production of triglycerides by the liver and the secretion of very-low-density lipoprotein (VLDL), leading to a modest reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Acipimox involves the following steps :
Starting Material: 5-methylpyrazine-2-carboxylic acid.
Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.
Oxidation: An oxidant is added to the solution.
Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.
This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .
化学反应分析
Types of Reactions
Acipimox undergoes various chemical reactions, including:
Oxidation: The oxidation of 5-methylpyrazine-2-carboxylic acid to form Acipimox.
Reduction: Reduction reactions involving the nitro group.
Substitution: Substitution reactions involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.
科学研究应用
Acipimox has a wide range of scientific research applications :
Chemistry: Used as a model compound in studying lipid metabolism and hypolipidemic agents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity.
Medicine: Used in clinical trials for treating hyperlipidemia and mitochondrial myopathy.
Industry: Employed in the pharmaceutical industry for the production of hypolipidemic agents.
作用机制
Acipimox exerts its effects by inhibiting the production of triglycerides by the liver and the secretion of VLDL . It acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This reduces the concentration of fatty acids in the blood plasma and their inflow into the liver, leading to a reduction in VLDL cholesterol production and an increase in HDL cholesterol .
相似化合物的比较
Similar Compounds
Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.
Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.
Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.
Uniqueness
Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .
属性
分子式 |
C6H5N2NaO3 |
|---|---|
分子量 |
176.11 g/mol |
IUPAC 名称 |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
APTVATQAOBWAAS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)





